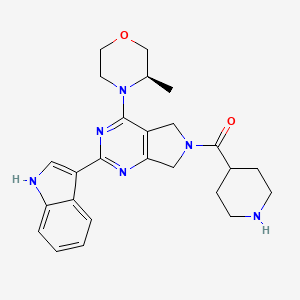
Atr-IN-11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Atr-IN-11 is a potent inhibitor of ataxia telangiectasia and Rad3-related (ATR) kinases. ATR kinases are key regulatory proteins in the DNA damage response (DDR) responsible for sensing replication stress.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Atr-IN-11 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification steps like chromatography .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors, ensuring consistent quality and yield. This process would include optimization of reaction conditions, purification techniques, and quality control measures to meet industrial standards .
化学反応の分析
Types of Reactions
Atr-IN-11 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can modify the functional groups on this compound
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiols under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups .
科学的研究の応用
Atr-IN-11 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study ATR kinase inhibition and its effects on DNA damage response.
Biology: Investigates the role of ATR kinase in cellular processes and replication stress.
Medicine: Potential therapeutic applications in cancer treatment by targeting ATR kinase to enhance the efficacy of DNA-damaging agents.
Industry: Development of new drugs targeting ATR kinase for various diseases .
作用機序
Atr-IN-11 exerts its effects by inhibiting ATR kinase activity. ATR kinase is recruited to regions of single-stranded DNA within double-stranded DNA. Once activated, ATR phosphorylates several substrates, particularly checkpoint kinase 1 (CHK1). This signaling cascade regulates key cell functions, including cell cycle arrest, stabilization of replication forks, and DNA repair. By inhibiting ATR kinase, this compound disrupts these processes, leading to increased sensitivity of cancer cells to DNA-damaging agents .
類似化合物との比較
Similar Compounds
AZD6738: Another ATR kinase inhibitor with similar applications in cancer research.
BAY 1895344: A potent and specific ATR inhibitor used in clinical trials for cancer treatment.
M6620: An ATR inhibitor used in combination with other therapies for enhanced efficacy
Uniqueness of Atr-IN-11
This compound is unique due to its high potency and specificity for ATR kinase.
特性
分子式 |
C25H30N6O2 |
|---|---|
分子量 |
446.5 g/mol |
IUPAC名 |
[2-(1H-indol-3-yl)-4-[(3R)-3-methylmorpholin-4-yl]-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl]-piperidin-4-ylmethanone |
InChI |
InChI=1S/C25H30N6O2/c1-16-15-33-11-10-31(16)24-20-13-30(25(32)17-6-8-26-9-7-17)14-22(20)28-23(29-24)19-12-27-21-5-3-2-4-18(19)21/h2-5,12,16-17,26-27H,6-11,13-15H2,1H3/t16-/m1/s1 |
InChIキー |
OFMNMRVUESYABP-MRXNPFEDSA-N |
異性体SMILES |
C[C@@H]1COCCN1C2=NC(=NC3=C2CN(C3)C(=O)C4CCNCC4)C5=CNC6=CC=CC=C65 |
正規SMILES |
CC1COCCN1C2=NC(=NC3=C2CN(C3)C(=O)C4CCNCC4)C5=CNC6=CC=CC=C65 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


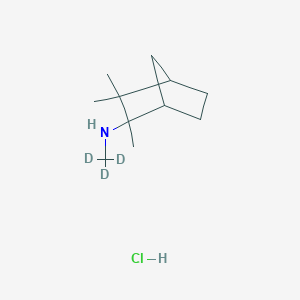
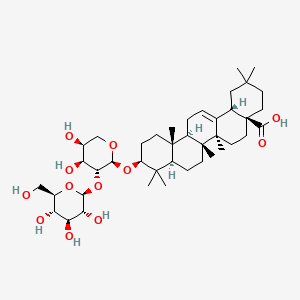
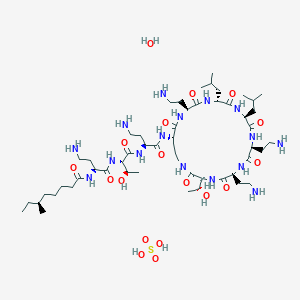
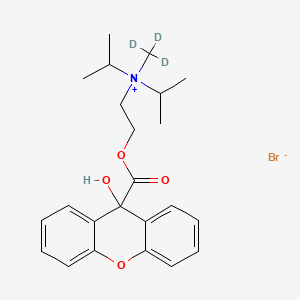
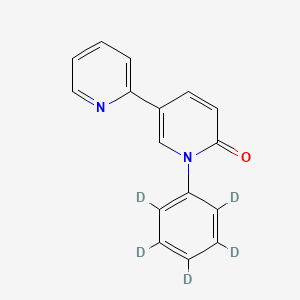
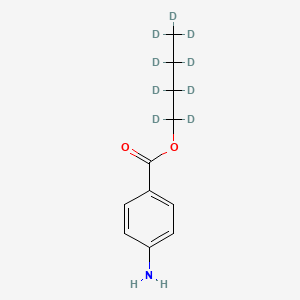
![(2R,3aR,7aR)-1-[(2R)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B12423187.png)
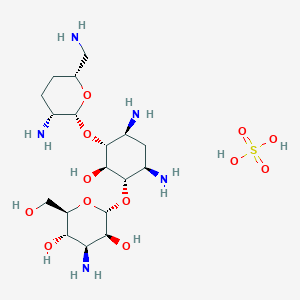
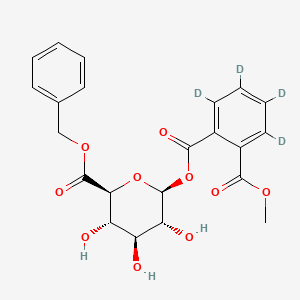
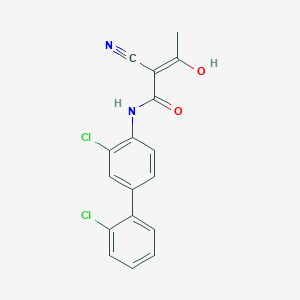
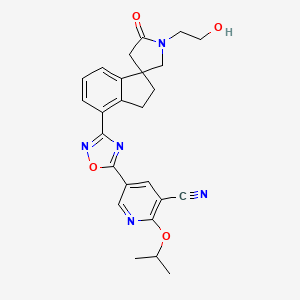
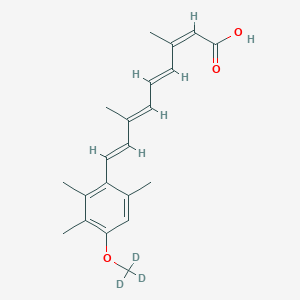
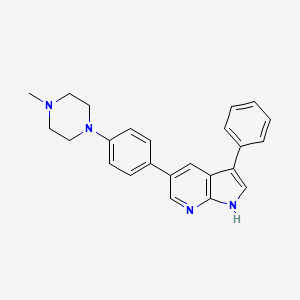
![N-[1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-1-hydroxy-4-(4-octylphenyl)butan-2-yl]acetamide](/img/structure/B12423228.png)
